2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile
Description
Properties
CAS No. |
297139-12-9 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H11N3/c1-10-7-13(11(8-15)9-16)12-5-3-4-6-14(12)17(10)2/h3-7H,1-2H3 |
InChI Key |
WBWKMDFHHUOQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1C |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
A widely reported method involves the condensation of 1,2-dimethylquinolin-4-amine with malononitrile in the presence of a base catalyst. Triethylamine (Et₃N) in dimethylformamide (DMF) at reflux (120–130°C) facilitates the formation of the ylidene-propanedinitrile moiety. The reaction proceeds via deprotonation of malononitrile, followed by nucleophilic attack on the quinoline amine, culminating in cyclization and elimination of ammonia. Typical yields range from 65% to 78%, with purity confirmed by NMR and mass spectrometry.
Key Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | DMF or pyridine |
| Catalyst | Triethylamine (0.5–1.0 equiv) |
| Temperature | 120–130°C (reflux) |
| Reaction Time | 10–15 hours |
| Yield | 65–78% |
Acid-Mediated Synthesis
Alternative protocols employ hydrochloric acid (HCl) in methanol to accelerate the condensation. For instance, heating 1,2-dimethylquinolin-4-ol with malononitrile in methanol containing catalytic HCl (2–3 drops) at 70°C for 6 hours yields the target compound. Acid catalysis protonates the quinoline oxygen, enhancing electrophilicity for malononitrile attack. This method achieves comparable yields (70–75%) but requires rigorous pH control to prevent side reactions.
Multicomponent Reactions Involving Heterocyclic Intermediates
Spirocyclic Intermediate Formation
Recent studies describe the use of spiro(indoline-3,4′-pyrano[3,2-c]quinoline)-3′-carbonitriles as precursors. Reacting quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine generates spiro intermediates, which undergo thermal decomposition at 150°C to yield 2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile. This route offers superior regioselectivity, with yields up to 82%, albeit requiring high-temperature conditions.
Friedel-Crafts Acylation Pathways
Friedel-Crafts acylation of 1,2-dimethylquinoline with malononitrile derivatives in polyphosphoric acid (PPA) has been explored. The reaction proceeds via acylation of the quinoline’s C4 position, followed by dehydration to form the ylidene linkage. While effective (yields: 68–73%), this method demands careful handling of PPA due to its corrosive nature.
Solvent and Catalyst Optimization
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
Catalyst Screening
Comparative studies highlight the superiority of Et₃N over inorganic bases (e.g., K₂CO₃) in minimizing byproducts. Et₃N’s steric bulk prevents over-alkylation, while its mild basicity ensures controlled deprotonation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : Absorption bands at 2220–2210 cm⁻¹ (C≡N stretch) and 1630–1600 cm⁻¹ (C=N quinoline) confirm the structure.
-
¹H NMR : Resonances at δ 2.50–2.70 ppm (CH₃ groups) and δ 7.20–8.40 ppm (quinoline aromatic protons) are diagnostic.
-
Mass Spectrometry : Molecular ion peak at m/z 221.26 [M]⁺ aligns with the molecular formula C₁₄H₁₁N₃ .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties:
- Anticancer Activity : Compounds with quinoline structures are known for their ability to induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit cell proliferation and target specific signaling pathways related to cancer growth .
- Antimicrobial Properties : Research indicates that this compound and its derivatives exhibit antimicrobial activity against various pathogens. This activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique electronic and steric properties make it an ideal candidate for creating novel compounds with enhanced biological activities.
Case Studies
Several case studies have highlighted the applications of this compound:
- Anti-leishmanial Activity : In vitro studies have demonstrated that certain derivatives exhibit potent anti-leishmanial effects against Leishmania donovani, showcasing the compound's potential as a lead in developing new treatments for leishmaniasis .
- Neuroprotective Effects : Research indicates that some derivatives may protect neuroblastoma cells against oxidative stress-induced damage, suggesting their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Propanedinitrile Derivatives
Structural and Substituent Effects
The propanedinitrile core serves as a common motif in several compounds, but substituents critically influence their physical, electronic, and functional properties. Key analogs include:
Table 1: Comparative Analysis of Propanedinitrile Derivatives
Key Observations:
- Melting Points: Electron-withdrawing substituents (e.g., Cl in 3c) correlate with higher melting points compared to electron-donating groups (e.g., OCH₃ in 3d), likely due to enhanced dipole interactions and crystal packing efficiency . The target compound’s quinoline ring may further increase melting points through π-π stacking.
- Steric Effects: The 1,2-dimethyl groups on the quinoline ring may reduce solubility in polar solvents compared to analogs with methoxy or pyrrole substituents.
Biological Activity
2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile is a complex organic compound notable for its unique structure, which includes a quinoline moiety and two cyano groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C${13}$H${10}$N$_{4}$, indicating the presence of multiple functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The structural configuration of this compound enhances its reactivity and biological activity. The presence of the dimethyl substitution on the quinoline ring and the dual nitrile groups are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C${13}$H${10}$N$_{4}$ |
| Structural Features | Quinoline moiety, Cyano groups |
| Potential Applications | Organic synthesis, Medicinal chemistry |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Compounds containing quinoline structures are known for their diverse activities, including:
- Antimicrobial Activity : Several studies have indicated that quinoline derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Research suggests that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related quinoline compounds found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 12.4 µM to 16.5 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Another investigation focused on the anticancer potential of quinoline-based compounds. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to inhibited cell growth and increased cell death .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory effects of quinoline derivatives. In models of acute inflammation, compounds similar to this compound significantly reduced pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Binding : It may bind to receptors influencing cellular responses related to inflammation or cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinoline derivatives can modulate oxidative stress levels within cells.
Q & A
Q. What are the recommended methods for synthesizing 2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile, and how can reaction conditions be optimized?
A Knoevenagel condensation is a common approach for propanedinitrile derivatives. React 1,2-dimethylquinoline-4-carbaldehyde with malononitrile in ethanol or THF, using a base catalyst (e.g., piperidine or ammonium acetate) at 60–80°C. Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting solvent polarity, temperature, and catalyst loading. For purification, use column chromatography with silica gel and a hexane/ethyl acetate gradient. Note that excess malononitrile may require quenching with acetic acid to prevent side reactions .
Q. How can the purity and structural identity of this compound be validated experimentally?
Combine spectroscopic and crystallographic methods:
- UV-Vis spectroscopy : Compare experimental absorption maxima (e.g., in ethanol or DMSO) with TD-DFT-calculated electronic transitions to confirm π→π* and charge-transfer bands .
- Single-crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mix) and refine the structure using SHELXL. Analyze bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to confirm the quinoline-propanedinitrile linkage .
- Mass spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation pattern.
Q. What safety precautions are critical during handling?
Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to potential cyanide release from propanedinitrile moieties. Store in a desiccator away from light. In case of skin contact, wash immediately with soap/water and seek medical advice. Refer to SDS guidelines for spill management and waste disposal .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between experimental and computational bond-length predictions?
Single-crystal XRD (via SHELX or ORTEP-III) provides precise bond-length measurements. For example, the C=C bond in the quinoline-propanedinitrile moiety may show deviations >0.02 Å from DFT-optimized gas-phase structures due to crystal packing effects (e.g., π-stacking or hydrogen bonding). Refine the structure with anisotropic displacement parameters and validate using R-factor convergence (<5%). Compare with similar compounds (e.g., thiazolidinone-propanedinitrile derivatives) to identify systematic trends .
Q. What mechanistic insights can be gained from studying substituent effects on the compound’s photophysical properties?
Substituents on the quinoline ring (e.g., electron-withdrawing groups at the 3-position) alter the HOMO-LUMO gap. Use PCM-TD-DFT with solvents like ethanol to model absorption spectra. Experimentally, introduce substituents via precursor modification (e.g., halogenation) and correlate Stokes shifts with solvatochromic parameters (e.g., Kamlet-Taft). For example, electron-deficient groups may redshift emission due to enhanced charge transfer .
Q. How does polymorphism affect the compound’s supramolecular assembly and material properties?
Polymorphs arise from variations in crystallization conditions (e.g., solvent, temperature). For monoclinic vs. orthorhombic forms, compare packing motifs using Mercury software. For instance, a fluorobenzylidene analogue showed different dihedral angles (84° vs. 89°) between aromatic rings, impacting fluorescence quantum yield. Screen polymorphs via slurry conversion or thermal analysis (DSC/TGA) .
Q. What strategies validate the compound’s potential bioactivity against computational predictions?
Combine docking studies (e.g., AutoDock Vina) with enzyme assays. Target proteins like cytochrome P450 or kinase enzymes, where the planar quinoline-dinitrile system may act as a competitive inhibitor. Synthesize derivatives with modified substituents (e.g., –OH or –NH₂) to enhance binding. Cross-validate IC₅₀ values with MD simulations of ligand-protein stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
